2-(3-Nitrocinnamoyl)pyridine
Description
2-(3-Nitrocinnamoyl)pyridine is a pyridine derivative characterized by a cinnamoyl backbone substituted with a nitro group at the 3-position of the phenyl ring. The nitro group confers electron-withdrawing properties, influencing reactivity and interactions with biological targets, while the cinnamoyl moiety enables π-π stacking and conjugation-based applications. Pyridine derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
CAS No. |
92905-89-0 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)16(18)19/h1-10H/b8-7+ |
InChI Key |
YCHBSERUZJISSM-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrocinnamoyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2) at low temperatures, followed by treatment with water to yield the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cinnamoyl group.
Industrial Production Methods
Industrial production of nitropyridines often involves the use of nitric acid in trifluoroacetic anhydride, which provides higher yields compared to traditional nitration methods . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrocinnamoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for the oxidation of nitropyridines.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitropyridine N-oxides.
Reduction: Formation of aminopyridines.
Substitution: Formation of halogenated or sulfonated pyridine derivatives.
Scientific Research Applications
2-(3-Nitrocinnamoyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Nitrocinnamoyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cinnamoyl group can interact with proteins and enzymes, affecting their function. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 2-(3-Nitrocinnamoyl)pyridine and analogous pyridine-based compounds:
Physicochemical Properties
- Electron Effects: The nitro group in this compound reduces electron density in the aromatic ring, increasing stability but reducing solubility in polar solvents compared to hydroxyl or amino-substituted analogs .
- Thermal Stability : Trimethylsilyl and pivalamide groups (e.g., N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide) enhance thermal stability (decomposition >250°C), advantageous for high-temperature applications .
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